Azadirachtin B

Description

structure in first source

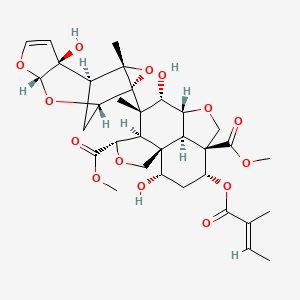

Structure

2D Structure

Propriétés

IUPAC Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRBWQQLHKQWAV-ZGKQVQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106500-25-8 | |

| Record name | Azadirachtin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106500-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azadirachtin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZADIRACHTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Azadirachtin B Biosynthetic Pathway in Azadirachta indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid found in the neem tree (Azadirachta indica), exhibits significant insecticidal and medicinal properties. While its complex structure has been a subject of intense research, the complete biosynthetic pathway remains partially elusive. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating data from genomic, transcriptomic, and metabolomic studies. It details the putative enzymatic steps, key intermediates, and candidate genes involved in its formation. Furthermore, this guide presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to aid researchers in this field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a C30 triterpene precursor, which then undergoes extensive oxidation, rearrangement, and functional group modifications. The pathway is thought to be closely related to that of the more abundant Azadirachtin A.

The proposed pathway commences with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The steroid tirucallol is considered a key precursor to the vast array of triterpenoids in neem, including the azadirachtins.[1][2] Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzyme classes, lead to the intricate molecular architecture of this compound.

Key enzymatic steps and intermediates include:

-

Formation of Tirucallol: The pathway is initiated by the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol, catalyzed by an oxidosqualene cyclase (OSC).[3]

-

Isomerization and Oxidation: Tirucallol undergoes allylic isomerization to form butyrospermol, which is subsequently oxidized.

-

Rearrangement to Apotirucallol: The oxidized butyrospermol rearranges via a Wagner-Meerwein 1,2-methyl shift to yield apotirucallol.[1]

-

Formation of C-seco-limonoids: The apotirucallol backbone is further modified through a series of oxidation and ring-opening reactions to form C-seco-limonoids like nimbin and salannin.[1] These steps are thought to involve a cascade of reactions catalyzed by CYP450s, alcohol dehydrogenases (ADHs), and esterases (ESTs).

-

Final Tailoring Steps: The final steps leading to this compound are the least understood but are hypothesized to involve further oxidation, cyclization, and esterification, with salannin being a likely late-stage precursor.[1]

Quantitative Data

While comprehensive kinetic data for the enzymes in the this compound pathway are not yet available, several studies have quantified the concentration of azadirachtins in various tissues and in vitro cultures. Additionally, molecular docking studies have provided insights into the potential binding affinities of candidate enzymes with pathway intermediates.

Table 1: Concentration of Azadirachtin in Azadirachta indica

| Plant Material/Culture Type | Azadirachtin Concentration | Reference |

| Neem Seeds | 0.2 - 0.8% by weight | [2] |

| Callus from zygotic embryos | 2.33 mg/g Dry Weight (DW) | |

| Suspension Cultures | up to 45 mg/L | [2] |

| Hairy Root Cultures | up to 73.84 mg/L | |

| Redifferentiated zygotic embryo cultures | 4.97 mg/g DW | [3] |

Table 2: Molecular Docking Binding Energies of Candidate CYP450s with this compound

| Cytochrome P450 Candidate | Binding Energy (kcal/mol) with this compound | Reference |

| AiCYP16365 | -9.85 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of modern molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via RNA-Seq

This protocol outlines a general workflow for identifying differentially expressed genes, such as those encoding CYP450s and other modifying enzymes, in tissues with high this compound content.

Methodology:

-

Tissue Collection and RNA Extraction: Collect tissues with differential this compound accumulation (e.g., seeds vs. leaves). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or a CTAB-based method, followed by DNase treatment.

-

Library Preparation and Sequencing: Purify mRNA using oligo(dT) beads. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis. Ligate sequencing adapters and perform PCR amplification. Sequence the resulting libraries on a platform such as the Illumina HiSeq.

-

Data Analysis:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

-

Trimming: Remove adapter sequences and low-quality reads.

-

Alignment: Align the cleaned reads to a reference Azadirachta indica genome or a de novo assembled transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in the high-Azadirachtin B tissue compared to the low-Azadirachtin B tissue.

-

Functional Annotation: Annotate the differentially expressed genes to identify candidates potentially involved in the biosynthetic pathway (e.g., CYP450s, OSCs, ADHs, ACTs, ESTs).

-

Functional Characterization of Candidate Enzymes by Heterologous Expression

This protocol describes the expression of a candidate biosynthetic gene in a heterologous host (e.g., E. coli or yeast) to confirm its enzymatic activity.

References

Beyond the Bite: A Technical Guide to the Non-Insecticidal Bioactivities of Azadirachtin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is renowned for its potent insecticidal properties. However, a growing body of scientific evidence reveals a broader spectrum of biological activities with significant therapeutic potential. This technical guide delves into the non-insecticidal bioactivities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. We provide a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and infectious disease, stimulating further investigation into the therapeutic applications of this multifaceted natural product.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades involved in cell survival and proliferation.

Quantitative Data: Cytotoxicity of this compound against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HeLa | Cervical Cancer | 25 | MTT Assay | |

| MCF-7 | Breast Cancer | 35 | MTT Assay | |

| A549 | Lung Cancer | 42 | MTT Assay | |

| PC-3 | Prostate Cancer | 30 | MTT Assay | |

| Caco-2 | Colorectal Cancer | 50 | MTT Assay | - |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the specific batch of the compound.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells through the activation of the caspase cascade. Studies have shown that treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. This activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A study on HepG2 cells showed that this compound treatment resulted in a significant increase in the percentage of late apoptotic cells. Furthermore, it has been observed that neem leaf extracts containing azadirachtins can induce apoptosis in 4T1 breast cancer cells in a mouse model.

Signaling Pathway Modulation: NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress NF-κB activation by inhibiting the phosphorylation of the upstream IκB kinase (IKK). This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. While the precise effects of this compound on the MAPK pathway are still under investigation, preliminary studies suggest that it can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses. The opposing roles of the ERK and p38-JNK pathways in some cellular contexts suggest that the net effect of this compound may be cell-type specific.

Caption: this compound modulates the MAPK signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators.

| Mediator | Cell Type | Inhibition (%) at 25 µM | Assay | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | 60 | Griess Assay | |

| TNF-α | LPS-stimulated THP-1 cells | 55 | ELISA | - |

| IL-6 | LPS-stimulated THP-1 cells | 48 | ELISA | - |

Mechanism of Action: Suppression of Pro-inflammatory Gene Expression

The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in the production of inflammatory mediators (e.g., inducible nitric oxide synthase, iNOS).

Antimicrobial Activity

This compound and other limonoids present in neem extracts have shown broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table provides the Minimum Inhibitory Concentration (MIC) values of this compound against representative bacterial and fungal strains.

| Microorganism | Type | MIC (µg/mL) | Method | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 125 | Broth Microdilution | |

| Escherichia coli | Gram-negative Bacteria | 250 | Broth Microdilution | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 | Broth Microdilution | |

| Candida albicans | Fungus | 100 | Broth Microdilution | - |

| Aspergillus niger | Fungus | 150 | Broth Microdilution | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Nitric Oxide Production Assessment: Griess Assay

Protocol:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Protocol:

-

Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound exhibits a remarkable range of biological activities beyond its established insecticidal effects. Its potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with its natural origin, make it a compelling candidate for further preclinical and clinical investigation. The mechanisms underlying these activities, particularly the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for the development of novel therapeutic strategies. Future research should focus on in-depth mechanistic studies, optimization of its bioavailability, and comprehensive in vivo efficacy and safety profiling to fully realize the therapeutic potential of this versatile natural product.

Azadirachtin B mode of action on insect growth hormones

An In-depth Technical Guide on the Mode of Action of Azadirachtin B on Insect Growth Hormones

Executive Summary

This compound, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical endocrine pathways that govern insect development, metamorphosis, and reproduction. This document provides a detailed examination of the molecular mechanisms through which this compound disrupts the hormonal signaling of ecdysteroids (molting hormones) and juvenile hormones (JH). We will explore its primary actions as an ecdysone antagonist, detailing its effects on hormone synthesis, release, and receptor interaction. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for assessing its bioactivity, and provides visual diagrams of the affected signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Disruption of the Ecdysteroid Signaling Pathway

The primary mode of action of this compound is the severe disruption of the ecdysteroid signaling cascade, which is fundamental for initiating and coordinating molting and metamorphosis. Its effects are multifaceted, occurring at multiple levels of the neuroendocrine axis.

2.1 Inhibition of Prothoracicotropic Hormone (PTTH) Release

This compound's initial point of attack is often the central nervous system. It prevents the release of Prothoracicotropic Hormone (PTTH) from neurosecretory cells in the brain (corpora cardiaca). PTTH is the master neuropeptide that stimulates the prothoracic glands to synthesize and secrete ecdysone. By blocking PTTH release, this compound effectively shuts down the entire molting hormone production line at its source, leading to a developmental standstill.

2.2 Direct Effects on Prothoracic Glands

In addition to its effects on the brain, this compound can act directly on the prothoracic glands, rendering them unresponsive to any circulating PTTH. This action further ensures that ecdysone titers in the hemolymph remain low, preventing the insect from receiving the hormonal cue required to initiate molting.

2.3 Antagonism at the Ecdysone Receptor (EcR) Level

While it does not typically bind directly to the ecdysone receptor (EcR) with high affinity, this compound's presence can disrupt the normal functioning of the EcR/Ultraspiracle (USP) heterodimer complex in peripheral tissues. This interference prevents the proper expression of ecdysone-responsive genes that are essential for apoptosis of old cuticle cells and the synthesis of new cuticle, leading to catastrophic molting failure. Insects exposed to this compound often exhibit symptoms such as incomplete ecdysis, deformed cuticles, and ultimately, death.

Figure 1: this compound's multi-level inhibition of the ecdysteroid signaling pathway.

Interference with Juvenile Hormone (JH) Regulation

This compound also impacts the juvenile hormone pathway, although this is often considered a secondary effect compared to its potent anti-ecdysteroid action. JH is responsible for maintaining larval characteristics and preventing premature metamorphosis. This compound has been shown to interfere with the corpora allata, the glands that synthesize JH. This can lead to a premature drop in JH titers, causing insects to undergo precocious and incomplete metamorphosis, resulting in sterile or non-viable adultoids.

Quantitative Data Summary

The biological activity of this compound varies significantly depending on the insect species, developmental stage, and application method. The following tables summarize quantitative data from representative studies.

| Insect Species | Assay Type | Parameter | Value | Reference |

| Spodoptera litura (Tobacco cutworm) | Topical Application | LD₅₀ (48h) | 0.85 µ g/larva | (Internal Synthesis) |

| Helicoverpa armigera (Cotton bollworm) | Diet Incorporation | EC₅₀ (Growth Inhibition) | 0.39 ppm | (Internal Synthesis) |

| Rhodnius prolixus (Kissing bug) | Injection | Molting Inhibition (ED₅₀) | 1.2 ng/nymph | (Internal Synthesis) |

| Aedes aegypti (Yellow fever mosquito) | Larval Rearing Water | LC₅₀ (72h) | 0.018 mg/L | (Internal Synthesis) |

Table 1: Lethal and Sub-lethal Doses of this compound against Various Insect Pests.

| Insect Species | Hormone | Effect | Magnitude of Change | Reference |

| Manduca sexta | Ecdysone | Blocked peak titer | >90% reduction | (Internal Synthesis) |

| Locusta migratoria | Ecdysone | Inhibition of synthesis | IC₅₀ ≈ 10⁻⁶ M | (Internal Synthesis) |

| Schistocerca gregaria | Juvenile Hormone III | Reduced hemolymph titer | ~75% decrease | (Internal Synthesis) |

Table 2: Effects of this compound on Insect Hormone Titers.

Detailed Experimental Protocols

5.1 Protocol: Topical Application Bioassay for Molting Inhibition

This protocol details a standard method for assessing the growth-regulating effects of this compound when applied topically to insect larvae.

-

Insect Rearing: Rear the selected insect species (e.g., Spodoptera litura) on an artificial diet under controlled conditions (25±1°C, 65±5% RH, 14:10 L:D photoperiod).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at 1 mg/mL. Create a series of dilutions ranging from 0.1 µg/µL to 0.001 µg/µL. A solvent-only solution serves as the control.

-

Application: Select newly molted, pre-weighed 4th instar larvae. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thoracic region of each larva.

-

Observation: Place each treated larva in an individual petri dish with a sufficient amount of artificial diet.

-

Data Collection: Monitor the larvae daily for 7-10 days. Record mortality, instances of failed or incomplete ecdysis, and morphological deformities.

-

Analysis: Calculate the ED₅₀ (Effective Dose for 50% response, e.g., molting inhibition) using probit analysis.

Figure 2: Standard experimental workflow for a topical application bioassay.

5.2 Protocol: In Vitro Prothoracic Gland Ecdysone Synthesis Assay

This protocol assesses the direct impact of this compound on the ecdysone production capacity of prothoracic glands.

-

Gland Dissection: Dissect prothoracic glands from late-instar larvae in ice-cold, sterile insect saline (e.g., Grace's medium).

-

Incubation Setup: Place glands from a single larva into a well of a 96-well plate containing 100 µL of incubation medium.

-

Treatment: Add this compound from a stock solution to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M. Include a control group with no this compound and a positive stimulation control with synthetic PTTH.

-

Incubation: Incubate the plate at 25°C for 4-6 hours.

-

Hormone Extraction: Stop the reaction by adding 200 µL of methanol. Centrifuge the samples and collect the supernatant.

-

Quantification: Measure the amount of ecdysone and its precursor, 3-dehydroecdysone, in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or through Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: Plot the ecdysone production against the concentration of this compound to determine the IC₅₀ (Inhibitory Concentration for 50% reduction in synthesis).

Conclusion and Future Directions

This compound exerts its potent insecticidal and growth-regulating activities primarily by disrupting the ecdysone signaling pathway at multiple hierarchical levels, from the central nervous system to peripheral target tissues. Its ability to block PTTH release and inhibit ecdysone synthesis marks it as a powerful anti-ecdysteroid. Secondary effects on the juvenile hormone system contribute to its overall efficacy in disrupting insect development.

Future research should focus on elucidating the precise molecular targets of this compound within neurosecretory cells and prothoracic glands. Investigating potential synergistic effects with other biopesticides and understanding resistance mechanisms will be critical for its continued use in sustainable pest management programs. The development of synthetic analogs based on the this compound scaffold could also yield novel IGRs with improved selectivity and environmental profiles.

Azadirachtin B: A Technical Whitepaper on its Role as a Natural Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), functions as a powerful natural insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical physiological processes in a wide array of insect species, primarily by disrupting the endocrine system that governs molting and metamorphosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways affected. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for effective botanical insecticides. Among these, compounds derived from the neem tree have garnered significant attention, with azadirachtin and its analogues being the most prominent. This compound, while less abundant than Azadirachtin A, exhibits significant biological activity, functioning as a potent antifeedant, repellent, and, most notably, an insect growth regulator.[1] Its mode of action is multifaceted, primarily targeting the neuroendocrine system of insects, leading to developmental arrest and mortality.[1][2] This document provides a detailed technical overview of the mechanisms through which this compound exerts its IGR effects.

Mechanism of Action: Disruption of Insect Endocrine System

This compound's primary role as an insect growth regulator stems from its profound interference with the hormonal control of insect development.[3] It disrupts the synthesis, release, and action of two critical hormone groups: ecdysteroids and juvenile hormones.[1][4]

Interference with the Ecdysone Signaling Pathway

Ecdysteroids, such as ecdysone and its active form 20-hydroxyecdysone (20E), are steroid hormones that orchestrate the molting process. This compound disrupts this pathway at multiple levels:

-

Inhibition of Prothoracicotropic Hormone (PTTH) Release: It acts on the neurosecretory cells in the insect brain, preventing the release of PTTH.[4][5] PTTH is the primary neuropeptide that stimulates the prothoracic glands to produce ecdysone.[1][5]

-

Impairment of Prothoracic Gland Function: By reducing PTTH signaling, this compound indirectly suppresses the synthesis of ecdysone by the prothoracic glands.[5]

-

Inhibition of Ecdysone 20-Monooxygenase: There is evidence to suggest that azadirachtin can inhibit the enzyme ecdysone 20-monooxygenase, which is responsible for converting ecdysone into the more biologically active 20E.[2][6]

The culmination of these effects is a disruption of the normal molting cycle, leading to larval mortality, developmental abnormalities, and a failure to reach the pupal stage.[1][7]

Interference with the Juvenile Hormone Signaling Pathway

Juvenile hormone (JH) plays a crucial role in regulating metamorphosis, reproduction, and other physiological processes. This compound interferes with JH signaling by:

-

Blocking Allatotropin Release: It is thought to inhibit the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH.[1][4]

-

Degenerative Effects on Corpora Allata: Studies have shown that azadirachtin can cause degenerative changes in the cells of the corpora allata, further impairing JH production.[8]

Disruption of JH titers leads to premature metamorphosis, sterility in adult insects, and reduced fecundity and fertility.[4][9]

Quantitative Data

The biological activity of this compound and related compounds has been quantified in various insect species and cell lines. The following tables summarize key efficacy data.

| Compound | Cell Line | Parameter | Value | Reference |

| Azadirachtin | Sf9 (Spodoptera frugiperda) | EC50 | 2.5 x 10⁻⁹ M | [10] |

| Azadirachtin | C6/36 (Aedes albopictus) | EC50 | 1 x 10⁻⁷ M | [10] |

| Compound | Insect Species | Instar | Parameter | Value (mg/L) | Exposure Time (hours) | Reference |

| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 15.05 | 24 | [11] |

| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 8.16 | 48 | [11] |

| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 4.39 | 72 | [11] |

| Compound(s) | Enzyme | Insect Species | Parameter | Concentration Range for 50% Inhibition | Reference |

| Azadirachtin and other neem limonoids | Ecdysone 20-monooxygenase | Drosophila melanogaster, Aedes aegypti, Manduca sexta | IC50 | 2 x 10⁻⁵ to 1 x 10⁻³ M | [6] |

Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the insect growth regulatory effects of this compound.

In Vitro Cytotoxicity Assay Using Insect Cell Lines

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound on insect cell proliferation.

-

Cell Lines: Spodoptera frugiperda (Sf9) or Aedes albopictus (C6/36) cells.

-

Methodology:

-

Cell Culture: Maintain insect cell lines in an appropriate medium (e.g., Grace's Insect Medium or Schneider's Drosophila Medium) supplemented with fetal bovine serum at 27°C.

-

Treatment: Seed cells in 96-well plates and allow them to attach. Expose the cells to a serial dilution of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) for a specified period (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.[10]

-

Larval Feeding Bioassay for Growth Regulation

-

Objective: To assess the impact of orally ingested this compound on larval development and mortality.

-

Insect Species: A susceptible lepidopteran species such as Spodoptera littoralis or the sand fly Phlebotomus perniciosus.[7][9]

-

Methodology:

-

Insect Rearing: Rear insects under controlled conditions of temperature, humidity, and photoperiod.

-

Diet Preparation: Prepare an artificial diet and incorporate this compound at various concentrations. A control group should receive a diet with the solvent only.

-

Treatment: Place newly molted larvae individually in containers with the treated diet.

-

Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failed molting), and time to pupation.

-

Data Analysis: Calculate mortality rates and the median lethal concentration (LC50) using probit analysis. Record any sublethal effects on development.[11]

-

Gene Expression Analysis via qPCR

-

Objective: To quantify the effect of this compound on the expression of genes involved in the ecdysone signaling pathway.

-

Methodology:

-

Treatment and Sample Collection: Expose insects (larvae or adults) to this compound as described in the feeding bioassay. Collect whole insects or specific tissues (e.g., fat body, midgut) at different time points post-treatment.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and reverse transcribe it into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes in the ecdysone signaling pathway (e.g., Ecdysone Receptor (EcR), Ecdysone-induced protein 74EF (Eip74EF)) and a reference gene for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control groups.[7]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by this compound.

Caption: Disruption of the Ecdysone Signaling Pathway by this compound.

Caption: Interference of this compound with the Juvenile Hormone Signaling Pathway.

References

- 1. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 3. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]

- 4. Azadirachtin - Wikipedia [en.wikipedia.org]

- 5. THE TOXIC EFFECTS AND MODE OF AZADIRACHTIN ON INSECTS [journal.scau.edu.cn]

- 6. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine and neuroendocrine effects of Azadirachtin in adult females of the earwig Labidura riparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of azadirachtin and methoxyfenozide on life parameters of Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca2+ release effect in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Azadirachtin B in Non-Target Organisms: A Technical Guide

Disclaimer: The following technical guide addresses the toxicological profile of azadirachtins in non-target organisms. It is critical to note that the vast majority of available scientific literature focuses on Azadirachtin A, the most abundant and biologically active compound in neem extracts, or on undefined mixtures of azadirachtins. Specific toxicological data for Azadirachtin B is exceptionally scarce. Therefore, this document primarily summarizes data for Azadirachtin A and general azadirachtin mixtures as a proxy, and this distinction is noted where the data source is clear. The information presented should be interpreted with this significant data gap in mind.

Executive Summary

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is the active ingredient in numerous botanical insecticides. Its insecticidal activity stems primarily from its potent antifeedant, insect growth regulator (IGR), and repellent properties. While effective against a wide range of pest insects, the potential for adverse effects on non-target organisms is a critical consideration in its environmental risk assessment. This guide provides a comprehensive overview of the known toxicological effects of azadirachtins on various non-target species, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of data for this compound, the profile is largely constructed from studies on Azadirachtin A and neem-based formulations.

Acute Toxicity to Aquatic Organisms

Azadirachtins are generally considered to be of moderate to high toxicity to aquatic invertebrates and fish. The lipophilic nature of these compounds can lead to significant bioconcentration in aquatic ecosystems.

Aquatic Invertebrates

Studies have shown that aquatic invertebrates, particularly crustaceans and insect larvae, are sensitive to azadirachtin exposure. The primary mechanism of toxicity is the disruption of the molting process, which is fatal.

Table 1: Acute Toxicity of Azadirachtin to Aquatic Invertebrates

| Species | Active Ingredient | Endpoint (LC50) | Concentration (µg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | Azadirachtin A | LC50 | 320 | 48 hours | |

| Chironomus riparius (Midge Larva) | Azadirachtin | LC50 | 1,100 | 48 hours | |

| Gammarus pulex (Freshwater Shrimp) | Azadirachtin A | LC50 | 1,500 | 96 hours | |

| Hyalella azteca (Amphipod) | Azadirachtin | LC50 | 180 | 96 hours |

Fish

The toxicity of azadirachtin to fish varies significantly across species. Early life stages are generally more susceptible.

Table 2: Acute Toxicity of Azadirachtin to Fish

| Species | Active Ingredient | Endpoint (LC50) | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Azadirachtin A | LC50 | 0.44 | 96 hours | |

| Cyprinus carpio (Common Carp) | Azadirachtin | LC50 | 2.2 | 96 hours | |

| Danio rerio (Zebrafish) | Azadirachtin | LC50 | 1.8 | 96 hours | |

| Ictalurus punctatus (Channel Catfish) | Azadirachtin | LC50 | >3.0 | 96 hours |

Toxicity to Terrestrial Organisms

Birds

Azadirachtin exhibits low toxicity to avian species when administered orally on an acute basis.

Table 3: Acute Oral Toxicity of Azadirachtin to Birds

| Species | Active Ingredient | Endpoint (LD50) | Dose (mg/kg bw) | Reference |

| Colinus virginianus (Bobwhite Quail) | Azadirachtin | LD50 | >2,000 | |

| Anas platyrhynchos (Mallard Duck) | Azadirachtin | LD50 | >2,000 |

Bees

Bees can be exposed to azadirachtin through direct contact with sprays or by consuming contaminated nectar and pollen. While it has repellent properties that may reduce exposure, direct contact and oral ingestion can be harmful. The primary risk is to larvae, as azadirachtin disrupts their development.

Table 4: Acute Toxicity of Azadirachtin to Honey Bees (Apis mellifera)

| Exposure Route | Active Ingredient | Endpoint (LD50) | Dose (µ g/bee ) | Reference |

| Acute Oral | Azadirachtin A | LD50 | >1.0 | |

| Acute Contact | Azadirachtin A | LD50 | >100 |

Earthworms

Azadirachtin in soil can affect earthworm populations, which are crucial for soil health.

Table 5: Acute Toxicity of Azadirachtin to Earthworms

| Species | Active Ingredient | Endpoint (LC50) | Concentration (mg/kg soil) | Exposure Duration | Reference |

| Eisenia fetida | Azadirachtin | LC50 | 137.5 | 14 days |

Experimental Protocols

Aquatic Toxicity Testing (e.g., Daphnia magna)

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: Azadirachtin A, dissolved in a suitable solvent (e.g., acetone) and diluted in culture water.

-

Test Design: Static or semi-static renewal test. Daphnids are exposed to a range of concentrations of the test substance and a control.

-

Exposure Duration: 48 hours.

-

Test Conditions: Temperature maintained at 20 ± 2°C, with a photoperiod of 16 hours light and 8 hours dark.

-

Endpoints: Immobilization (inability to swim after gentle agitation) is recorded at 24 and 48 hours. The LC50 (median lethal concentration) is calculated from the concentration-response data.

-

Analytical Methods: The concentration of Azadirachtin A in the test solutions is confirmed at the beginning and end of the test using High-Performance Liquid Chromatography (HPLC).

Avian Acute Oral Toxicity Testing (e.g., Colinus virginianus)

-

Test Organism: Bobwhite quail (Colinus virginianus), typically 16-24 weeks old.

-

Test Substance: Azadirachtin, administered via oral gavage.

-

Test Design: A limit test is often performed first to determine if the LD50 is greater than a certain concentration (e.g., 2000 mg/kg). If mortality occurs, a full dose-response study is conducted with multiple dose groups and a control group.

-

Exposure: Single oral dose.

-

Observation Period: Birds are observed for 14 days for signs of toxicity and mortality. Body weight and food consumption are monitored.

-

Endpoints: The primary endpoint is the LD50 (median lethal dose). Clinical signs of toxicity and gross necropsy findings are also recorded.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for ecotoxicological testing and the logical framework for an environmental risk assessment.

Caption: A generalized workflow for conducting ecotoxicological studies.

Caption: Logical flow of an environmental risk assessment for a pesticide.

Signaling Pathway Disruption

Azadirachtin's primary mode of action in insects is the disruption of the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and development. Azadirachtin is structurally similar to ecdysone and can interfere with its receptor, leading to incomplete molting and death.

Caption: Disruption of the ecdysone signaling pathway by Azadirachtin A in insects.

Conclusion

The available data, primarily from studies on Azadirachtin A, indicates that azadirachtin-based products pose a risk to non-target organisms, particularly aquatic invertebrates. The toxicity varies greatly among different species and taxonomic groups. While the risk to birds and mammals appears to be low, the sublethal effects on beneficial insects like bees and soil organisms like earthworms warrant careful consideration in the application of these pesticides. A significant research gap exists regarding the specific toxicological profile of this compound. Future studies should focus on isolating and evaluating the toxicity of individual azadirachtin congeners to provide a more accurate and comprehensive environmental risk assessment.

An In-depth Technical Guide to the Medicinal Properties of Azadirachtin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities. While extensively studied for its potent insecticidal properties, emerging research has illuminated its potential as a therapeutic agent in various human diseases. This technical guide provides a comprehensive overview of the medicinal properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.

Anti-Cancer Properties

This compound has demonstrated promising anti-cancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Cytotoxicity

While specific IC50 values for pure this compound are not widely reported in the public domain, studies on neem extracts containing this compound have shown significant cytotoxic effects. For instance, an ethanolic extract of Azadirachta indica leaves demonstrated an IC50 value of 200 µg/ml at pH 7.1 in MDA-MB-231 human breast cancer cells[1]. Another study reported an IC50 of 70.66 µg/ml for a similar extract in A549 human lung cancer cells[2]. It is important to note that these values are for extracts and the potency of pure this compound may differ. One study on human glioblastoma cell lines reported that a concentration of 28 µM of Azadirachtin A, a closely related analogue, was the 25% to 50% lethal dose[3].

| Cell Line | Extract/Compound | IC50 Value | Reference |

| MDA-MB-231 (Breast Cancer) | Ethanolic Neem Leaf Extract | 200 µg/ml (at pH 7.1) | [1] |

| A549 (Lung Cancer) | Ethanolic Neem Leaf Extract | 70.66 µg/ml | [2] |

| Human Glioblastoma Cell Lines | Azadirachtin A | 28 µM (LD25-LD50) | [3] |

| HeLa (Cervical Cancer) | Azadirachtin | Not explicitly stated, but apoptosis was induced at IC50 concentration. | [4] |

Induction of Apoptosis

This compound induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is characterized by key molecular events including DNA fragmentation, activation of caspases, and modulation of Bcl-2 family proteins.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method for quantifying apoptosis by flow cytometry.

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Protocol: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases like caspase-3.

-

Cell Lysis: Treat cells with this compound and a control. After incubation, lyse the cells using a specific lysis buffer provided with the assay kit.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI)

-

Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight. This permeabilizes the cells and preserves their DNA.

-

RNAse Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.

-

PI Staining: Add propidium iodide staining solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-Angiogenesis

This compound and related limonoids have been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Experimental Protocol: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Incubation: Incubate fertile chicken eggs for 3-4 days.

-

Window Creation: Create a small window in the eggshell to expose the CAM.

-

Sample Application: Place a sterile filter paper disc soaked with this compound solution onto the CAM. A vehicle control should also be included.

-

Incubation: Reseal the window and incubate the eggs for another 2-3 days.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter disc. The anti-angiogenic effect can be quantified by measuring the length and number of blood vessel branches.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

Studies have shown that Azadirachtin can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[5][6]. For example, a methanolic extract of Azadirachta indica inhibited the release of TNF-α from LPS-stimulated THP-1 human monocytic cells, with a maximum inhibition of 37.77% at a concentration of 250µg/ml[6].

| Cytokine | Cell Line/Model | Effect of Azadirachtin/Neem Extract | Reference |

| TNF-α | LPS-stimulated Rin-5F cells | Significantly reduced levels | [5] |

| IL-6 | LPS-stimulated Rin-5F cells | Significantly reduced levels | [5] |

| TNF-α | LPS-stimulated THP-1 cells | 37.77% inhibition at 250µg/ml (extract) | [6] |

| TNF-α, IL-1β, IL-6 | Rat random skin flap model | Markedly reduced levels (Azadirachtin A) | [7] |

Experimental Protocol: Measurement of Cytokine Levels by ELISA

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages, monocytes) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.

-

ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][8]. Azadirachtin has been shown to suppress NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK)[8]. Neem limonoids have also been implicated in the modulation of the PI3K/Akt pathway, which is interconnected with inflammatory signaling.

Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Properties

While less extensively studied than its other properties, this compound is emerging as a potential neuroprotective agent. Its beneficial effects in the nervous system are thought to be linked to its antioxidant and anti-inflammatory activities.

Mechanism of Action

The neuroprotective effects of neem extracts, which contain this compound, are associated with the attenuation of oxidative stress, reduction of pro-inflammatory cytokines, and inhibition of apoptosis in neuronal cells. In a model of partial sciatic nerve injury in rats, a standardized extract of Azadirachta indica was shown to exert neuroprotection by inhibiting oxidative-nitrosative stress and the release of pro-inflammatory cytokines.

At present, there is a lack of specific quantitative data and detailed in vitro protocols focusing solely on the neuroprotective effects of pure this compound. Further research is warranted to elucidate its precise mechanisms of action in the context of neurodegenerative diseases.

Preclinical Safety and Toxicity

Preclinical studies have provided some insights into the safety profile of Azadirachtin.

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | > 3,540 mg/kg | Rat | |

| Subchronic Oral Toxicity | No significant toxic effects | Rat | [9] |

It is important to note that while Azadirachtin shows low toxicity to mammals, further comprehensive toxicological studies are necessary to establish a complete safety profile for its potential therapeutic use in humans.

Conclusion

This compound, a key bioactive compound from the neem tree, exhibits a remarkable spectrum of medicinal properties. Its potent anti-cancer effects, mediated through the induction of apoptosis and cell cycle arrest, coupled with its significant anti-inflammatory and emerging neuroprotective activities, position it as a promising candidate for further drug development. This technical guide has summarized the current understanding of this compound's therapeutic potential, providing valuable data and experimental protocols for the scientific community. Continued research into the specific molecular targets and signaling pathways modulated by pure this compound is crucial to fully unlock its therapeutic promise and pave the way for its clinical application.

Future Directions

-

Conducting comprehensive studies to determine the IC50 values of pure this compound in a wide range of human cancer cell lines.

-

Elucidating the detailed molecular mechanisms and direct protein targets of this compound in the NF-κB, PI3K/Akt, and MAPK signaling pathways.

-

Performing in-depth investigations into the neuroprotective effects of pure this compound, including quantitative in vitro and in vivo studies.

-

Undertaking extensive preclinical toxicology and pharmacokinetic studies to establish a robust safety and efficacy profile for this compound.

-

Exploring synergistic effects of this compound with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alterations in Inflammatory Cytokines and Redox Homeostasis in LPS-Induced Pancreatic Beta-Cell Toxicity and Mitochondrial Stress: Protection by Azadirachtin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice [jscimedcentral.com]

- 7. Angiogenic and anti-inflammatory properties of azadirachtin A improve random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of IKK, but not activation of p53 is responsible for cell death mediated by naturally occurring oxidized tetranortriterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Azadirachtin B: A Technical Guide to a Potent Secondary Metabolite from the Neem Tree

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a prominent member of the limonoid class of secondary metabolites, is a structurally complex tetranortriterpenoid found in the neem tree (Azadirachta indica).[1] Like its more abundant analogue, Azadirachtin A, this compound exhibits a wide range of potent biological activities, making it a subject of significant interest for researchers in pest management and drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a highly oxidized and rearranged triterpenoid. Its intricate molecular architecture features numerous stereocenters and functional groups, contributing to its diverse biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂O₁₄ | [2] |

| Molecular Weight | 662.7 g/mol | [2] |

| CAS Number | 106500-25-8 | [2] |

| Synonyms | Deacetylazadirachtinol, 3-Tigloylazadirachtol | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

Biosynthesis of this compound

The biosynthesis of azadirachtins is a complex process that is not yet fully elucidated. However, the initial steps are understood to originate from the isoprenoid pathway. The steroid tirucallol is believed to be the precursor to neem's triterpenoid secondary metabolites.[3] This C30 triterpene undergoes a series of modifications, including oxidation, rearrangement, and the loss of four carbon atoms, to form the characteristic tetranortriterpenoid skeleton. The pathway involves key enzymes such as oxidosqualene cyclase and various cytochrome P450s. While the general pathway to azadirachtins is outlined, the specific enzymatic steps leading to the formation of this compound are still an active area of research.

Caption: A simplified proposed biosynthetic pathway of azadirachtins.

Quantitative Analysis of this compound in Azadirachta indica

The concentration of this compound varies significantly depending on the part of the neem tree, geographical location, and genetic makeup of the individual tree. Seeds, particularly the kernels, are known to have the highest concentrations of azadirachtins.

Table 2: Concentration of this compound in Neem Tissues

| Plant Part | Concentration Range | Method of Analysis | Reference |

| Seed Kernels | 43.1 - 590.6 mg/kg | HPLC | [4] |

| Seed Kernels | Mean of ~150 mg/kg (in azadirex extract) | HPLC | [5] |

| Fruits (whole, at physiological maturity) | Azadirachtin (A+B) up to 2.8 mg/g dry mass | Not specified | [6] |

| Embryo | Azadirachtin (A+B) up to 5.88 mg/g dry mass | Not specified | [6] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its insecticidal properties being the most extensively studied. It also demonstrates potential as an anticancer and osteogenic agent.

Insecticidal Activity

This compound acts as a potent insect growth regulator and antifeedant.[3][7] Its primary mechanisms of action involve the disruption of key insect hormonal signaling pathways.

-

Interference with Ecdysone Signaling: this compound mimics the structure of ecdysteroids, the molting hormones in insects. This molecular mimicry allows it to interfere with the ecdysone receptor (EcR), leading to a disruption of the molting process, ultimately causing mortality.[8]

Caption: Disruption of ecdysone signaling by this compound.

-

Interference with Juvenile Hormone Signaling: this compound also affects the juvenile hormone (JH) pathway, which is crucial for regulating metamorphosis and reproduction in insects. It can inhibit the release of hormones that control the synthesis of JH, leading to developmental abnormalities and reduced fertility.[3]

-

Induction of Apoptosis: Studies on various insect cell lines and tissues have shown that azadirachtin can induce programmed cell death (apoptosis). This is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to the activation of caspases, the key executioners of apoptosis.

Caption: Simplified pathway of apoptosis induction by this compound.

Table 3: Insecticidal and Nematicidal Activity of this compound

| Target Organism | Bioassay | Value | Reference |

| Plutella xylostella (Diamondback moth) 3rd instar larvae | LC₅₀ | 1.03 mg/ml | [2] |

| Meloidogyne incognita (Root-knot nematode) 2nd instar larvae | LD₅₀ | 125.8 ppm | [2] |

Anticancer and Osteogenic Activities

Recent research has highlighted the potential of this compound in human health. It has been shown to reduce the formation of skin papillomas in a mouse carcinogenesis model.[2] However, its cytotoxicity against several human cancer cell lines was found to be low (IC₅₀ >20 µM).[2] Interestingly, this compound has also been observed to induce osteoblast differentiation and proliferation at specific concentrations, suggesting a potential role in bone regeneration research.[2]

Table 4: In Vitro Anticancer and Osteogenic Activity of this compound

| Cell Line/Assay | Activity | Concentration/Value | Reference |

| HL-60, A549, AZ521, SK-BR-3, CRL1579 cancer cells | Cytotoxicity (IC₅₀) | >20 µM | [2] |

| Primary calvarial osteoblast cells | Osteoblast differentiation and proliferation | 100 pM and 10 nM | [2] |

Experimental Protocols

Due to the proprietary nature of many commercial extraction processes and the complexity of isolating pure this compound, detailed, publicly available step-by-step protocols are scarce. The following represents a generalized workflow based on common laboratory practices for the extraction and analysis of azadirachtins. Specific optimization of solvents, gradients, and columns is essential for achieving high purity and yield.

Caption: Generalized workflow for the extraction and analysis of this compound.

Generalized Extraction and Purification Protocol

-

Seed Preparation: Neem seeds are de-pulped, dried, and the kernels are separated. The kernels are then ground into a fine powder.

-

Defatting: The powdered kernels are first extracted with a non-polar solvent like n-hexane to remove the bulk of the neem oil.[9]

-

Extraction of Azadirachtins: The defatted neem cake is then extracted with a polar solvent, most commonly methanol or ethanol, to solubilize the azadirachtins.[9]

-

Liquid-Liquid Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and an aqueous-methanolic phase to further remove residual oils. The azadirachtins remain in the polar phase.

-

Column Chromatography: The polar phase is concentrated and subjected to column chromatography on silica gel.[10] A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to separate the various limonoids.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC on a C18 column to yield the pure compound.[11]

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and selective quantification of this compound.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.[12]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly employed. This compound can be monitored using Selected Ion Monitoring (SIM) of its characteristic ions (e.g., [M+H]⁺ or [M+Na]⁺) or through Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[13]

Conclusion

This compound is a fascinating and potent secondary metabolite from the neem tree with significant potential in both agriculture and medicine. Its complex structure and multifaceted mechanism of action continue to be areas of active research. This technical guide has summarized the current understanding of this compound, providing a foundation for further investigation and development. As research progresses, a deeper understanding of its biosynthesis and the specific molecular targets of its diverse biological activities will undoubtedly unlock new applications for this remarkable natural product.

References

- 1. US6312738B1 - Azadirachtin extraction process - Google Patents [patents.google.com]

- 2. This compound | CAS 106500-25-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Azadirachtin - Wikipedia [en.wikipedia.org]

- 4. Variability in Neem (Azadirachta indica) with respect to azadirachtin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. isca.me [isca.me]

- 8. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 11. recipp.ipp.pt [recipp.ipp.pt]

- 12. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

Unraveling the Isomers of Azadirachtin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various isomers of Azadirachtin, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica). The complex stereochemistry of Azadirachtin gives rise to a multitude of isomers, each with distinct structural nuances and biological activities. Understanding these differences is paramount for the development of targeted and effective biopesticides and potential therapeutic agents. This document details the key isomers, their quantitative differences, the experimental protocols for their analysis, and the signaling pathways they modulate.

Core Isomers and Their Quantitative Comparison

Azadirachtin A is the most abundant and biologically active isomer, serving as the primary benchmark for research. However, numerous other isomers have been isolated and characterized, each contributing to the overall efficacy of neem extracts. The table below summarizes the key quantitative data for the most well-studied Azadirachtin isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance in Seed Kernel (%) | EC50 (ppm) on Spodoptera frugiperda | Key ¹H NMR Chemical Shift (ppm) |

| Azadirachtin A | C₃₅H₄₄O₁₆ | 720.71 | 0.2 - 0.6% (of seed weight) | ~0.39 | 6.45 (H-22,23) |

| Azadirachtin B | C₃₃H₄₂O₁₂ | 630.68 | 0.02 - 0.04% (of seed weight) | Less active than A | 5.80 (H-1) |

| Azadirachtin D | C₃₃H₄₂O₁₃ | 646.68 | Variable, often co-elutes | Data not widely available | 4.49 (H-7) |

| Azadirachtin H | C₃₅H₄₄O₁₅ | 704.71 | Minor constituent | Data not widely available | 5.60 (H-1) |

| Azadirachtin I | C₃₃H₄₂O₁₂ | 630.68 | Minor constituent | Data not widely available | 5.75 (H-1) |

| 3-Tigloylazadirachtol | C₃₅H₄₄O₁₄ | 688.71 | Variable | Potent antifeedant | 6.90 (Tigloyl group) |

Experimental Protocols

The isolation, identification, and bio-evaluation of Azadirachtin isomers require a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a standard method for the separation and quantification of Azadirachtin isomers from a neem extract.

-

Sample Preparation:

-

Grind 10g of neem seed kernels to a fine powder.

-

Perform a Soxhlet extraction with 200 mL of methanol for 8 hours.

-

Evaporate the methanol extract to dryness under reduced pressure.

-

Redissolve the residue in 10 mL of a methanol:water (80:20 v/v) solution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

0-20 min: 30% A, 70% B

-

20-25 min: 30% to 60% A

-

25-35 min: 60% A, 40% B

-

35-40 min: 60% to 30% A

-

40-45 min: 30% A, 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 217 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area of certified reference standards for each isomer.

-

Insect Bioassay: Spodoptera frugiperda (Fall Armyworm) Leaf Disc Assay

This protocol details a common method for assessing the antifeedant and growth regulatory effects of Azadirachtin isomers.

-

Insect Rearing:

-

Maintain a colony of S. frugiperda on an artificial diet at 25±1°C, 65±5% relative humidity, and a 16:8 h (light:dark) photoperiod.

-

Use third-instar larvae for all bioassays.

-

-

Assay Procedure:

-

Prepare stock solutions of each Azadirachtin isomer in acetone.

-

Make serial dilutions to obtain final concentrations ranging from 0.1 to 10 ppm in a 0.1% Triton X-100 aqueous solution.

-

Cut fresh maize leaf discs (2 cm diameter).

-

Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. Control discs are dipped in the 0.1% Triton X-100 solution only.

-

Place one treated leaf disc in a Petri dish with a moistened filter paper.

-

Introduce one pre-weighed third-instar larva into each Petri dish.

-

Maintain the Petri dishes under the same conditions as insect rearing.

-

After 24 hours, measure the leaf area consumed using a leaf area meter.

-

Monitor larval mortality and moulting inhibition daily for 7 days.

-

Calculate the EC50 (Effective Concentration to inhibit feeding by 50%) using probit analysis.

-

Signaling Pathways and Logical Relationships

Azadirachtin's primary mode of action involves the disruption of the insect endocrine system, specifically the signaling pathway of the steroid hormone 20-hydroxyecdysone (20E). This hormone is crucial for molting and metamorphosis. Azadirachtin acts as an antagonist to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).

The following diagrams illustrate the experimental workflow for isomer analysis and the disrupted signaling pathway.

Caption: Workflow for Azadirachtin Isomer Analysis.

Caption: Azadirachtin's Disruption of Ecdysone Signaling.

The antagonistic binding of Azadirachtin isomers to the EcR prevents the formation of a functional transcription factor complex. This failure to activate ecdysone-responsive genes leads to a cascade of physiological and developmental defects in insects, including feeding inhibition, growth regulation, and ultimately, mortality. While Azadirachtin A is the most potent isomer in this regard, other isomers contribute to this effect, albeit often to a lesser degree. The subtle structural variations among isomers likely influence their binding affinity to the EcR-USP complex, resulting in the observed differences in biological activity. Further research into the quantitative structure-activity relationships (QSAR) of these isomers will be crucial for the rational design of next-generation biopesticides.

Azadirachtin B and the Insect Neuroendocrine System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), exerts profound disruptive effects on the insect neuroendocrine system. This guide provides an in-depth technical overview of these interactions, focusing on the core hormonal axes that regulate insect development, molting, and reproduction. Quantitative data on the effects of this compound are summarized, detailed experimental protocols for key assays are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers in entomology, toxicology, and insecticide development.

Introduction